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molecular formula C15H17NO4S B8786034 N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B8786034
M. Wt: 307.4 g/mol
InChI Key: AQHQRGBYUYCWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446229B2

Procedure details

A mixture of 3,5-dimethoxylaniline (24.0 g, 156.9 mmol) and p-toluenesulfonyl chloride (29.8 g, 156.9 mmol) in anhydrous pyridine (70 mL) was stirred and heated to reflux for 30 min under argon atmosphere. The reaction mixture was cooled to room temperature and poured into 400 mL of ice-cold water. Dichloromethane was added to extract the product. The organic layer was separated and washed with water, 5% HCl aqueous solution, water and brine and dried with anhydrous Na2SO4. Removal of solvent provided yellow solid crude, which was purified by re-crystallization in diethyl ether to afford 42.6 g (89.0%) of the title compound as light yellow crystalline solid. mp 103-104° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[O:1]([C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6])[CH3:2].[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1.ClCCl>N1C=CC=CC=1>[CH3:2][O:1][C:3]1[CH:4]=[C:5]([NH:6][S:18]([C:15]2[CH:16]=[CH:17][C:12]([CH3:22])=[CH:13][CH:14]=2)(=[O:20])=[O:19])[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
O(C)C=1C=C(N)C=C(C1)OC
Name
Quantity
29.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
70 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min under argon atmosphere
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
to extract the product
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water, 5% HCl aqueous solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
provided yellow solid crude, which
CUSTOM
Type
CUSTOM
Details
was purified by re-crystallization in diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)NS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 42.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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